molecular formula C10H18N4 B13064976 1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine

1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13064976
M. Wt: 194.28 g/mol
InChI Key: ODWODOHJNBCTGB-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexylethyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The cyclohexylethyl group can be introduced through various synthetic strategies, including the use of cyclohexylethyl azide or cyclohexylethyl alkyne as starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexylethyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Cyclohexylethyl)-1H-1,2,3-triazole: Similar structure but lacks the amine group.

    1-(2-Cyclohexylethyl)-1H-1,2,4-triazole: Different triazole isomer.

    1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-ol: Contains a hydroxyl group instead of an amine.

Uniqueness: 1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the cyclohexylethyl group and the amine functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(2-cyclohexylethyl)triazol-4-amine

InChI

InChI=1S/C10H18N4/c11-10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7,11H2

InChI Key

ODWODOHJNBCTGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C=C(N=N2)N

Origin of Product

United States

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